molecular formula C7H8BrNO2 B2868724 (3-Bromo-5-cyclopropyl-1,2-oxazol-4-yl)methanol CAS No. 1783628-51-2

(3-Bromo-5-cyclopropyl-1,2-oxazol-4-yl)methanol

Cat. No.: B2868724
CAS No.: 1783628-51-2
M. Wt: 218.05
InChI Key: PSKSOKNAPOEGJD-UHFFFAOYSA-N
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Description

(3-Bromo-5-cyclopropyl-1,2-oxazol-4-yl)methanol is an organic compound with the molecular formula C7H8BrNO2 It is a member of the oxazole family, characterized by a five-membered ring containing oxygen and nitrogen atoms

Scientific Research Applications

(3-Bromo-5-cyclopropyl-1,2-oxazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.

Safety and Hazards

“(3-Bromo-5-cyclopropyl-1,2-oxazol-4-yl)methanol” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-cyclopropyl-1,2-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-5-cyclopropylisoxazole with formaldehyde in the presence of a base to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-cyclopropyl-1,2-oxazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding cyclopropyl-1,2-oxazol-4-yl)methanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of (3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)aldehyde or (3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)carboxylic acid.

    Reduction: Formation of (3-cyclopropyl-1,2-oxazol-4-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-cyclopropylisoxazol-4-yl)methanol
  • (3-Chloro-5-cyclopropyl-1,2-oxazol-4-yl)methanol
  • (3-Bromo-5-methyl-1,2-oxazol-4-yl)methanol

Uniqueness

(3-Bromo-5-cyclopropyl-1,2-oxazol-4-yl)methanol is unique due to the presence of both a bromine atom and a cyclopropyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c8-7-5(3-10)6(11-9-7)4-1-2-4/h4,10H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKSOKNAPOEGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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